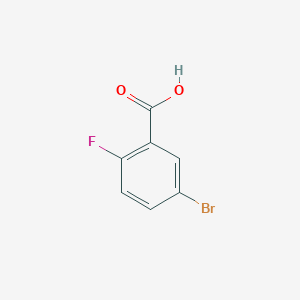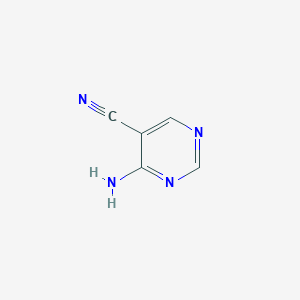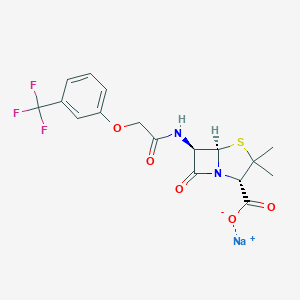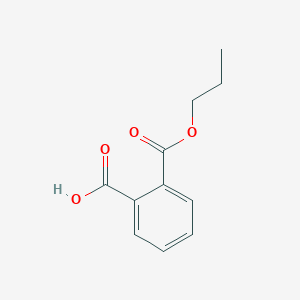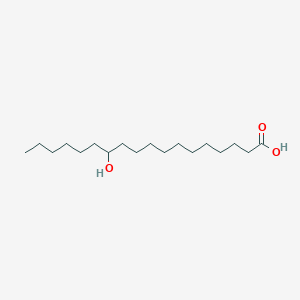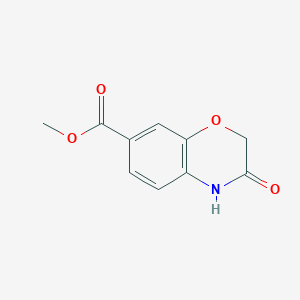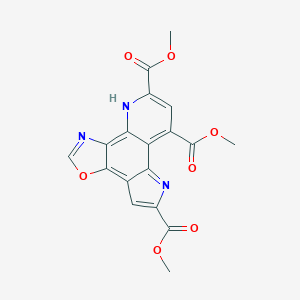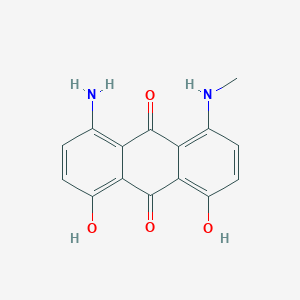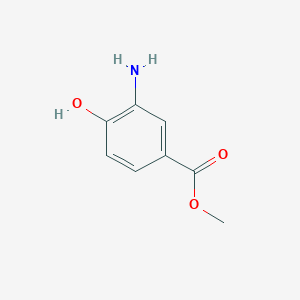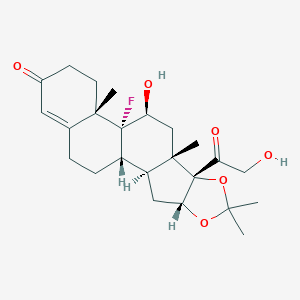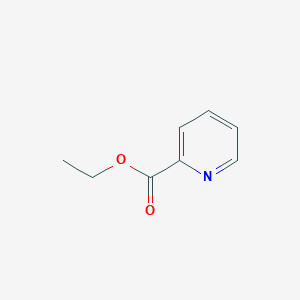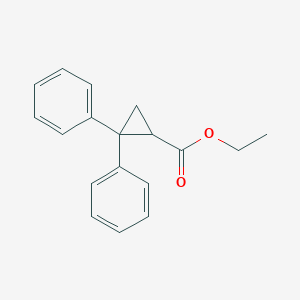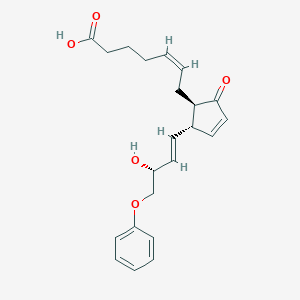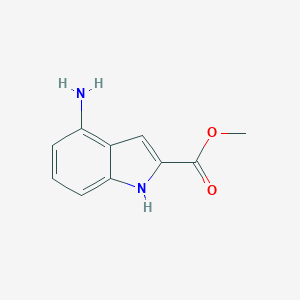
methyl 4-amino-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-1H-indole-2-carboxylate is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. It is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry. The purpose of
Mécanisme D'action
The mechanism of action of methyl 4-amino-1H-indole-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of fungi and bacteria.
Effets Biochimiques Et Physiologiques
Methyl 4-amino-1H-indole-2-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in the development of various diseases. In addition, it has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 4-amino-1H-indole-2-carboxylate in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be used in the synthesis of other compounds. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on methyl 4-amino-1H-indole-2-carboxylate. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential applications in the treatment of various diseases, including cancer, fungal infections, and bacterial infections. In addition, more research is needed to understand the mechanism of action of this compound and its effects on different biological systems.
Applications De Recherche Scientifique
Methyl 4-amino-1H-indole-2-carboxylate has been used in various scientific research applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antifungal and antibacterial properties. In addition, it has been used in the synthesis of novel organic compounds with potential applications in the pharmaceutical industry.
Propriétés
Numéro CAS |
157649-54-2 |
|---|---|
Nom du produit |
methyl 4-amino-1H-indole-2-carboxylate |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
methyl 4-amino-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,11H2,1H3 |
Clé InChI |
QLGHNZYUEDSABH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=CC=C2N1)N |
SMILES canonique |
COC(=O)C1=CC2=C(C=CC=C2N1)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)
